molecular formula C19H32N2O6 B10821407 Heronapyrrole B

Heronapyrrole B

Cat. No.: B10821407
M. Wt: 384.5 g/mol
InChI Key: IQLMWMXFFNAONP-ORGRRWNKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heronapyrrole B involves several key steps, including selective nitration of pyrrole, Stille cross-coupling, and Hunsdiecker-type decarboxylative halogenation. The initial nitration of pyrrole is challenging due to the need for regioselectivity. The Stille cross-coupling reaction is employed to install the critical C7,8 olefin with complete regiochemical control .

Industrial Production Methods: Industrial production of this compound is not yet fully established due to the complexity of its synthesis. advancements in synthetic methodologies, such as the development of second-generation synthesis routes, have improved the feasibility of large-scale production .

Chemical Reactions Analysis

Types of Reactions: Heronapyrrole B undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The farnesyl side chain can be hydrogenated to yield different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Heronapyrrole B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nitration and cross-coupling reactions.

    Biology: Investigated for its antibacterial properties and potential as a lead compound for new antibiotics.

    Medicine: Explored for its potential therapeutic applications against bacterial infections.

    Industry: Potential use in the development of antibacterial coatings and materials.

Mechanism of Action

Heronapyrrole B exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. The nitro group plays a crucial role in its mechanism of action, likely through the generation of reactive nitrogen species that damage bacterial cells. The farnesyl side chain enhances its ability to interact with bacterial membranes, increasing its potency .

Comparison with Similar Compounds

    Heronapyrrole A: Another member of the heronapyrrole family with similar antibacterial properties.

    Nitropyrrole Derivatives: Compounds with similar nitro-pyrrole structures but different side chains.

Uniqueness: Heronapyrrole B is unique due to its specific farnesylated side chain, which enhances its antibacterial activity compared to other nitropyrrole derivatives. This structural feature distinguishes it from other compounds in its class and contributes to its potent biological effects .

This compound continues to be a subject of extensive research due to its promising antibacterial properties and potential applications in various fields. Its complex synthesis and unique chemical structure make it a fascinating compound for both synthetic chemists and biologists.

Properties

Molecular Formula

C19H32N2O6

Molecular Weight

384.5 g/mol

IUPAC Name

(E,2S,10R)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol

InChI

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19?/m1/s1

InChI Key

IQLMWMXFFNAONP-ORGRRWNKSA-N

Isomeric SMILES

C/C(=C\CCC(C)([C@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@H](C(C)(C)O)O

Canonical SMILES

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O

Origin of Product

United States

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